Erabutoxin A - 11094-61-4

Erabutoxin A

Catalog Number: EVT-1453958
CAS Number: 11094-61-4
Molecular Formula: C284H442N86O95S8
Molecular Weight: 6837.647
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
It is an antagonist of the nicotinic acetylcholine receptor at the neuromuscular junction. It differs from Eraburoxin b with an asparagine at residue 26. 62-amino acid peptide with 4 disulfide bridges , from Laticauda semifasciata snake venom.
Erabutoxin a is a reversible nicotinic receptor antagonist which binds to the acetylcholine receptors of Torpedo marmorata electric organs: Kd = 10-10 M.
It is an antagonist of the nicotinic acetylcholine receptor at the neuromuscular junction. It differs from L8111 Eraburoxin b with an asparagine at residue 26.62-amino acid peptide with 4 disulfide bridges, from Laticauda semifasciata snake venom.
Source and Classification

Erabutoxin A is synthesized in the venom glands of the Japanese sea snake. The synthesis of this toxin is not fully understood, but it is believed to involve complex genetic regulation within the snake's venom-producing cells .

In terms of classification, erabutoxin A is categorized under:

  • Type: Neurotoxin
  • Family: Three-finger toxins
  • Source: Venom of Laticauda semifasciata
Synthesis Analysis

Methods

The synthesis of erabutoxin A involves several steps, primarily focusing on the extraction from venom followed by purification processes. Initially, venom is collected from the snake through milking techniques. The crude venom undergoes chromatographic methods such as high-performance liquid chromatography (HPLC) to isolate erabutoxin A from other components.

Technical Details

Recent advances in molecular biology have enabled researchers to utilize genetic engineering techniques to produce recombinant forms of erabutoxin A. This involves cloning the gene encoding the toxin into expression systems such as bacteria or yeast, allowing for large-scale production .

Molecular Structure Analysis

Structure

Erabutoxin A has a compact three-dimensional structure typical of three-finger toxins. It consists of approximately 62 amino acids and exhibits a characteristic fold that includes three loops stabilized by disulfide bonds.

Data

The crystal structure of erabutoxin A has been resolved at high resolution (2.0 Å), revealing details about its interaction with nicotinic acetylcholine receptors . Key structural features include:

  • Disulfide bonds: Essential for maintaining structural integrity.
  • Binding sites: Specific amino acids that interact with receptor sites.
Chemical Reactions Analysis

Reactions

Erabutoxin A primarily interacts with nicotinic acetylcholine receptors, leading to competitive inhibition of acetylcholine binding. This reaction is critical for understanding its neurotoxic effects.

Technical Details

The binding affinity and kinetics can be studied using radiolabeled ligands and receptor assays, allowing researchers to quantify the potency of erabutoxin A in inhibiting receptor activity .

Mechanism of Action

Process

The mechanism by which erabutoxin A exerts its neurotoxic effects involves binding to the alpha subunit of nicotinic acetylcholine receptors at the neuromuscular junction. This binding prevents acetylcholine from activating the receptor, thereby inhibiting muscle contraction.

Data

Studies have shown that erabutoxin A has a high affinity for these receptors, resulting in paralysis at low concentrations . The detailed interaction can be analyzed through mutational studies that identify critical residues involved in receptor binding.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 7 kDa
  • Solubility: Soluble in aqueous solutions typical for peptides.

Chemical Properties

  • Stability: Sensitive to heat and pH variations.
  • Reactivity: Reacts with specific receptor sites leading to biological effects.

Relevant analyses often involve spectroscopic techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm purity and structural integrity .

Applications

Erabutoxin A has significant scientific applications:

  • Pharmacological Research: Its mechanism provides insights into neuromuscular transmission and receptor pharmacology.
  • Toxicology Studies: Understanding its effects aids in developing antidotes or treatments for envenomation.
  • Biotechnology: Recombinant forms can be used in research settings for studying protein interactions and developing new therapeutic agents.
Structural Characterization of Erabutoxin A

Primary Structure and Sequence Analysis

Erabutoxin A (ErA) is a short-chain neurotoxic polypeptide comprising 62 amino acid residues with a molecular formula of C₂₈₄H₄₄₂N₈₆O₉₅S₈ [6]. Its primary sequence features a characteristic distribution of hydrophobic and hydrophilic residues optimized for interaction with nicotinic acetylcholine receptors (nAChRs). Key residues include conserved cysteines (8 positions forming 4 disulfide bonds), aromatic residues (Tyr₂₅, Trp₂₉), and histidines (His₇, His₂₆ in Erabutoxin B). Erabutoxin A differs from its isoform Erabutoxin B solely at position 26 (Asn in ErA vs. His in ErB), a variation impacting hydrogen-bonding networks but not overall structural stability [1] [3]. This minimal sequence divergence underlies subtle functional differences in receptor affinity between the isoforms.

Secondary and Tertiary Architecture: Three-Finger Toxin Fold

Erabutoxin A adopts the canonical three-finger toxin (3FTx) fold, a scaffold prevalent in elapid snake venoms. This tertiary structure consists of:

  • Three β-sheet-rich loops (Loop I: residues 1-17; Loop II: 18-37; Loop III: 38-61) projecting from a small, globular core.
  • A central core stabilized by four conserved disulfide bonds providing structural rigidity.
  • The loops exhibit distinct conformations: Loop II forms a double-stranded β-hairpin, while Loops I and III are more flexible.

This architecture creates a large, solvent-accessible surface area ideal for macromolecular interactions. The 3FTx fold enables high-affinity binding to nAChRs primarily through residues located in the tip and central regions of Loops I and II, particularly the "pharmacophore" residues Trp₂₉, Asp₃₁, and Arg₃₆ [3] [7] [10].

Disulfide Bond Network and Structural Stability

Erabutoxin A's structural integrity relies on its four conserved disulfide bonds forming a "knot" within the core:

  • Cys₃–Cys₂₄: Links Loop I to Loop II.
  • Cys₁₇–Cys₄₁: Connects the base of Loop II to Loop III.
  • Cys₄₃–Cys₅₄: Stabilizes the central region of Loop III.
  • Cys₅₅–Cys₆₀: Anchors the C-terminal tail to Loop III [8].

Table 1: Disulfide Bond Network in Erabutoxin A

Bond PairStructural RoleConservation
Cys₃–Cys₂₄Links Loop I and Loop IIUniversal in short-chain 3FTx
Cys₁₇–Cys₄₁Connects base of Loop II to Loop IIIUniversal
Cys₄₃–Cys₅₄Stabilizes central β-strand in Loop IIIUniversal
Cys₅₅–Cys₆₀Anchors C-terminus to Loop IIIUniversal

This network confers exceptional thermal and proteolytic stability, essential for toxin function in envenomation. Reduction of disulfide bonds leads to complete loss of tertiary structure and neurotoxic activity. The buried Cys residues (e.g., Cys₁₇, Cys₄₁) exhibit lower solvent accessibility, while Cys₅₅ and Cys₆₀ are more surface-exposed [8] [10].

Crystallographic Insights: X-ray Diffraction Studies

High-resolution X-ray crystallography (PDB ID: 5EBX) revealed Erabutoxin A's structure at 2.0 Å resolution with an R-factor of 0.168 [1] [2]. Key findings include:

  • The crystal lattice belongs to the P 2₁2₁2₁ space group with unit cell dimensions a=50.14 Å, b=46.97 Å, c=20.87 Å.
  • The structure confirms the three-finger topology and identifies 62 water molecules and 1 sulfate ion bound near Arg₃₆ in the active site cleft.
  • Comparison with Erabutoxin B shows near-identical backbone conformations (RMSD <0.5 Å), with minor deviations localized around residue 26 due to the Asn/His substitution.
  • The segment Pro₄₄–Gly₄₉ displays elevated B-factors, indicating inherent flexibility proposed to facilitate receptor binding [1] [2].

Table 2: Crystallographic Data for Erabutoxin A (5EBX)

ParameterValue
Resolution2.00 Å
Space GroupP 2₁2₁2₁
Unit Cell Dimensionsa=50.14 Å, b=46.97 Å, c=20.87 Å
R-factor0.168
LigandsSulfate ion (SO₄²⁻)
Solvent Sites62 water molecules

Mutagenesis studies combined with crystallography demonstrate that even buried residues like Ser₈ contribute to receptor affinity. Structures of S8G and S8T mutants revealed unchanged backbone conformation despite drastic affinity reductions (780-fold for S8T), confirming Ser₈'s direct role in binding rather than structural maintenance [4].

Solution-State Dynamics: NMR Elucidation

Nuclear Magnetic Resonance (NMR) studies complement crystallography by probing Erabutoxin A's dynamics in aqueous solution:

  • Histidine microenvironments: His₂₆ (ErB equivalent) is solvent-exposed (pKa=5.8), while His₇ is buried (pKa<3, non-titratable above pH 3) [5].
  • Tyr₂₅ exhibits a high pKa (~12.0) due to hydrogen bonding with a carboxylate group, and its ring rotation is restricted (broadened NMR signals).
  • Trp₂₉ displays sharp aromatic signals, indicating an exposed and flexible side chain critical for receptor docking.
  • Acid denaturation (pH 2.85) reversibly unfolds the protein to a disordered state, observable through loss of His₇ ring protonation and CD spectral shifts from β-sheet to random coil [5].
  • Deuterium exchange kinetics confirm His₂₆'s solvent accessibility versus His₇'s protection within the hydrophobic core.

These studies highlight conformational stability under physiological pH while identifying flexible loops crucial for function.

Dimerization Behavior and Quaternary Features

Unlike some three-finger toxins (e.g., κ-bungarotoxin), Erabutoxin A functions as a monomeric protein in solution and in its crystallized state [7] [10]. Key evidence includes:

  • Analytical ultracentrifugation and size-exclusion chromatography confirm a molecular weight consistent with a monomer.
  • Crystal packing in the P 2₁2₁2₁ lattice shows no biologically relevant oligomeric interfaces.
  • Absence of quaternary-stabilizing features seen in dimeric 3FTxs (e.g., extended C-terminus, loop III dimerization motifs).

However, Erabutoxin A belongs to the short-chain 3FTx subfamily, which occasionally forms dimers (e.g., haditoxin). Its monomeric state likely optimizes its approach to the nAChR ligand-binding site at the α-γ/α-δ subunit interface, where its flexible loops I and II can insert deeply [7] [10].

Properties

CAS Number

11094-61-4

Product Name

Erabutoxin A

IUPAC Name

(2S)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-19-[[(3S,6S,9S,12S,18R,23R,26S,29S,32S,35S,41S)-18-[[2-[[(1R,2aR,4S,7S,9aS,10S,12aS,13S,15aS,16S,19S,21aS,22S,24aS,25S,28S,34S,37S,40S,43S,46S,52R,57R,60S,63S,66S,69S,72S,75S,81S,84S,87S,90S,93S,96S,99S)-10,63-bis(4-aminobutyl)-2a-[[(2S,3S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-7,96-bis(2-amino-2-oxoethyl)-13,72,81,93-tetrakis(3-amino-3-oxopropyl)-25,99-dibenzyl-37,40-bis[(2S)-butan-2-yl]-28,46-bis(3-carbamimidamidopropyl)-12a,43-bis(2-carboxyethyl)-22-(carboxymethyl)-34,60,66,69-tetrakis[(1R)-1-hydroxyethyl]-9a,15a,19,21a,84,87-hexakis(hydroxymethyl)-4-[(4-hydroxyphenyl)methyl]-90-(1H-imidazol-5-ylmethyl)-16-(1H-indol-3-ylmethyl)-1a,2,5,8,8a,11,11a,14,14a,17,17a,20,20a,23,23a,26,29,29a,32,35,38,41,44,47,50,59,62,65,68,71,74,80,83,86,89,92,95,98-octatriacontaoxo-4a,5a,54,55-tetrathia-a,3,6,7a,9,10a,12,13a,15,16a,18,19a,21,22a,24,27,28a,30,33,36,39,42,45,48,51,58,61,64,67,70,73,79,82,85,88,91,94,97-octatriacontazatetracyclo[55.49.23.075,79.0124,128]nonacosahectane-52-carbonyl]amino]acetyl]amino]-3,32-bis(4-aminobutyl)-35-[(2S)-butan-2-yl]-9-[(1R)-1-hydroxyethyl]-26-(hydroxymethyl)-29-(2-methylpropyl)-2,5,8,11,17,25,28,31,34,37,40-undecaoxo-6-propan-2-yl-20,21-dithia-1,4,7,10,16,24,27,30,33,36,39-undecazatricyclo[39.3.0.012,16]tetratetracontane-23-carbonyl]amino]-10,16-bis(2-carboxyethyl)-13-(hydroxymethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-4-amino-4-oxobutanoyl]amino]-4-amino-4-oxobutanoic acid

Molecular Formula

C284H442N86O95S8

Molecular Weight

6837.647

InChI

InChI=1S/C284H442N86O95S8/c1-20-133(11)216-268(451)327-154(55-33-37-85-286)231(414)332-165(95-130(5)6)240(423)345-183(120-378)256(439)351-187(261(444)352-185-122-467-469-125-188(260(443)340-173(103-202(296)391)248(431)342-175(281(464)465)104-203(297)392)353-267(450)214(131(7)8)358-238(421)162(75-83-212(404)405)324-251(434)178(115-373)343-236(419)160(325-257(185)440)73-81-210(400)401)124-471-472-127-190(279(462)370-94-46-63-195(370)265(448)365-224(141(19)383)275(458)359-215(132(9)10)266(449)331-163(57-35-39-87-288)277(460)367-91-43-60-192(367)262(445)313-112-207(396)356-216)317-206(395)110-312-229(412)184-121-466-473-128-191-280(463)369-93-45-62-194(369)264(447)349-176(113-371)228(411)311-108-204(393)315-177(114-372)250(433)323-159(72-80-209(398)399)235(418)344-182(119-377)255(438)350-186(123-468-470-126-189(354-270(453)217(134(12)21-2)360-225(408)149(289)52-40-88-305-282(298)299)259(442)334-167(97-143-49-28-25-29-50-143)242(425)339-172(102-201(295)390)247(430)322-157(69-77-197(291)386)234(417)337-170(100-146-107-304-129-314-146)245(428)347-181(118-376)254(437)348-179(116-374)252(435)330-164(71-79-199(293)388)278(461)368-92-44-61-193(368)263(446)326-158(70-78-198(292)387)239(422)364-223(140(18)382)276(459)366-222(139(17)381)272(455)328-155(56-34-38-86-287)237(420)363-221(138(16)380)273(456)355-191)258(441)335-168(98-144-64-66-147(384)67-65-144)243(426)338-171(101-200(294)389)246(429)320-153(54-32-36-84-285)230(413)321-156(68-76-196(290)385)233(416)336-169(99-145-106-308-150-53-31-30-51-148(145)150)244(427)346-180(117-375)253(436)341-174(105-213(406)407)249(432)333-166(96-142-47-26-24-27-48-142)241(424)319-152(59-42-90-307-284(302)303)227(410)310-111-208(397)357-220(137(15)379)274(457)362-219(136(14)23-4)271(454)361-218(135(13)22-3)269(452)329-161(74-82-211(402)403)232(415)318-151(58-41-89-306-283(300)301)226(409)309-109-205(394)316-184/h24-31,47-51,53,64-67,106-107,129-141,149,151-195,214-224,308,371-384H,20-23,32-46,52,54-63,68-105,108-128,285-289H2,1-19H3,(H2,290,385)(H2,291,386)(H2,292,387)(H2,293,388)(H2,294,389)(H2,295,390)(H2,296,391)(H2,297,392)(H,304,314)(H,309,409)(H,310,410)(H,311,411)(H,312,412)(H,313,445)(H,315,393)(H,316,394)(H,317,395)(H,318,415)(H,319,424)(H,320,429)(H,321,413)(H,322,430)(H,323,433)(H,324,434)(H,325,440)(H,326,446)(H,327,451)(H,328,455)(H,329,452)(H,330,435)(H,331,449)(H,332,414)(H,333,432)(H,334,442)(H,335,441)(H,336,416)(H,337,417)(H,338,426)(H,339,425)(H,340,443)(H,341,436)(H,342,431)(H,343,419)(H,344,418)(H,345,423)(H,346,427)(H,347,428)(H,348,437)(H,349,447)(H,350,438)(H,351,439)(H,352,444)(H,353,450)(H,354,453)(H,355,456)(H,356,396)(H,357,397)(H,358,421)(H,359,458)(H,360,408)(H,361,454)(H,362,457)(H,363,420)(H,364,422)(H,365,448)(H,366,459)(H,398,399)(H,400,401)(H,402,403)(H,404,405)(H,406,407)(H,464,465)(H4,298,299,305)(H4,300,301,306)(H4,302,303,307)/t133-,134-,135-,136-,137+,138+,139+,140+,141+,149-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,214-,215-,216-,217-,218-,219-,220-,221-,222-,223-,224-/m0/s1

InChI Key

SRWAKURFIXSMSY-YIPRCOCFSA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NCC(=O)N1)CCCCN)C(C)C)C(C)O)NC(=O)CNC(=O)C4CSSCC5C(=O)N6CCCC6C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N7CCCC7C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5)C(C)O)CCCCN)C(C)O)C(C)O)CCC(=O)N)CCC(=O)N)CO)CO)CC8=CN=CN8)CCC(=O)N)CC(=O)N)CC9=CC=CC=C9)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N4)CCCNC(=N)N)CCC(=O)O)C(C)CC)C(C)CC)C(C)O)CCCNC(=N)N)CC1=CC=CC=C1)CC(=O)O)CO)CC1=CNC2=CC=CC=C21)CCC(=O)N)CCCCN)CC(=O)N)CC1=CC=C(C=C1)O)CO)CCC(=O)O)CO)CO)C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCC(=O)O)CO)CCC(=O)O)C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)CO)CC(C)C)CCCCN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.